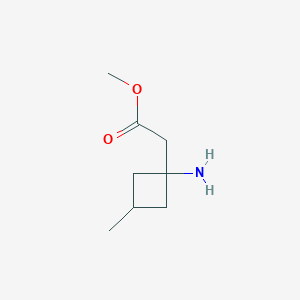

Methyl 2-(1-amino-3-methylcyclobutyl)acetate

Description

BenchChem offers high-quality Methyl 2-(1-amino-3-methylcyclobutyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1-amino-3-methylcyclobutyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-(1-amino-3-methylcyclobutyl)acetate |

InChI |

InChI=1S/C8H15NO2/c1-6-3-8(9,4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 |

InChI Key |

LJCMSFQBUMPOIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CC(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of Methyl 2-(1-amino-3-methylcyclobutyl)acetate

Executive Summary

Methyl 2-(1-amino-3-methylcyclobutyl)acetate (CAS: 1698119-50-4) is a highly specialized, conformationally restricted β -amino acid derivative. Featuring a 1,3-disubstituted cyclobutane ring, this compound serves as a critical building block in modern medicinal chemistry and peptidomimetic drug design. Its structural resemblance to the gabapentinoid class of neuroactive drugs makes it an invaluable scaffold for developing targeted therapeutics for neuropathic pain, epilepsy, and other central nervous system (CNS) disorders.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality in drug design, and a self-validating synthetic protocol for its preparation and application.

Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, it is essential to establish its foundational parameters. The following table summarizes the core quantitative and physicochemical properties of Methyl 2-(1-amino-3-methylcyclobutyl)acetate 1.

| Property | Value | Scientific Implication |

| CAS Number | 1698119-50-4 | Unique identifier for the methyl ester derivative. |

| Molecular Formula | C8H15NO2 | Indicates a low molecular weight (lead-like) scaffold. |

| Molecular Weight | 157.21 g/mol | High ligand efficiency potential in fragment-based drug discovery (FBDD). |

| SMILES | O=C(OC)CC1(N)CC(C)C1 | Confirms the β -amino acid structure with a 1,3-disubstituted cyclobutane. |

| Topological Polar Surface Area | ~52.3 Ų | Ideal for blood-brain barrier (BBB) penetration (TPSA < 90 Ų is preferred for CNS drugs). |

| LogP (Predicted) | ~0.9 | Optimal lipophilicity for oral bioavailability and membrane permeability. |

Structural and Mechanistic Insights

Why a cyclobutane ring? The incorporation of a cyclobutane ring introduces significant ring strain and conformational rigidity. In drug design, restricting the conformational flexibility of a ligand reduces the entropic penalty upon binding to its target receptor. For Methyl 2-(1-amino-3-methylcyclobutyl)acetate, the cyclobutane ring locks the spatial trajectory of the primary amine and the acetate group. This specific geometry is highly analogous to the pharmacophore of gabapentinoids, which target the α2δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the CNS 2.

Why a β -amino acid? Unlike natural α -amino acids, β -amino acids possess an additional carbon atom between the amino and carboxylate groups. When incorporated into peptide sequences (forming β -peptides), they exhibit profound resistance to proteolytic degradation by endogenous enzymes. This makes this compound an exceptional monomer for synthesizing metabolically stable peptidomimetics.

Experimental Protocols: Synthesis of the Methyl Ester

The synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate from its parent acid, 2-(1-amino-3-methylcyclobutyl)acetic acid (CAS: 1697950-91-6), requires a method that avoids harsh conditions which could promote ring-opening of the strained cyclobutane.

Causality in Protocol Design: Traditional esterification using thionyl chloride ( SOCl2 ) or gaseous HCl can be overly harsh, leading to unwanted side reactions or racemization. Instead, the in situ generation of anhydrous HCl via the reaction of trimethylchlorosilane (TMSCl) with methanol provides a mild, self-validating, and highly efficient esterification environment 3. This method ensures quantitative conversion while preserving the integrity of the cyclobutane ring.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 2-(1-amino-3-methylcyclobutyl)acetic acid (0.1 mol) in anhydrous methanol (100 mL).

-

Activation: Cool the suspension to 0 °C using an ice bath. Slowly add freshly distilled trimethylchlorosilane (TMSCl, 0.2 mol) dropwise over 15 minutes under continuous magnetic stirring. (Mechanistic Note: TMSCl reacts quantitatively with methanol to generate anhydrous HCl and tetramethyl orthosilicate, driving the Fischer esterification).

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 12-24 hours.

-

Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a ninhydrin stain to detect the primary amine. The disappearance of the baseline acid spot validates the progression.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting product is Methyl 2-(1-amino-3-methylcyclobutyl)acetate hydrochloride salt.

-

Purification: Recrystallize the crude salt from a mixture of methanol and diethyl ether to yield the analytically pure compound.

Pharmacological Relevance and Downstream Applications

Once synthesized, this building block is primed for integration into CNS drug discovery pipelines. The primary target for gabapentinoid-like molecules is the α2δ−1 subunit. Binding to this subunit reduces presynaptic calcium influx, thereby attenuating the release of excitatory neurotransmitters such as glutamate and substance P. This mechanism is foundational for treating neuropathic pain and focal seizures 2.

Translational workflow from cyclobutane building block to CNS therapeutic efficacy.

Analytical Characterization

To ensure scientific integrity, the synthesized Methyl 2-(1-amino-3-methylcyclobutyl)acetate must be validated through rigorous analytical techniques:

-

1H NMR (400 MHz, CDCl3): The defining feature is the distinct singlet of the methoxy group (-OCH3) at approximately δ 3.6-3.7 ppm. The cyclobutane ring protons will appear as complex multiplets between δ 1.5-2.5 ppm, and the α -methylene protons (-CH2-COO-) will present as an AB quartet or a singlet depending on the stereocenter dynamics.

-

LC-MS (ESI+): The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 158.2, confirming the molecular weight and successful esterification.

References

- 1698119-50-4 | Methyl 2-(1-amino-3-methylcyclobutyl)acetate. ChemScene.

- A Convenient Synthesis of Amino Acid Methyl Esters. Li, J., & Sha, Y. (2008). Molecules, 13(5), 1111-1119.

- Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. National Center for Biotechnology Information (PMC).

Sources

The Constrained World of Methyl Cyclobutyl Amino Esters: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once an underutilized scaffold in medicinal chemistry, is now recognized for its unique ability to impart desirable physicochemical and pharmacological properties to bioactive molecules. Its inherent three-dimensionality and conformational rigidity offer a powerful tool for optimizing drug candidates. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific, yet increasingly important, class of compounds: methyl cyclobutyl amino esters. By examining the intricate interplay between the cyclobutane core, the amino functionality, the methyl ester group, and various substituents, we will dissect how subtle structural modifications can profoundly influence biological activity. This guide will serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this unique chemical space, with a particular focus on their application as N-methyl-D-aspartate (NMDA) receptor antagonists.

Introduction: The Allure of the Cyclobutane Ring in Drug Design

The cyclobutane ring, a four-membered carbocycle, has emerged from the shadows of its more common five- and six-membered counterparts to become a valuable building block in modern drug discovery.[1][2] Its distinct structural features, including a puckered conformation and significant ring strain (approximately 26 kcal/mol), provide medicinal chemists with a unique set of tools to address key challenges in drug design.[1] The strategic incorporation of a cyclobutane moiety can lead to:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target by reducing the entropic penalty of binding.[1]

-

Improved Metabolic Stability: The cyclobutane core can be more resistant to metabolic degradation compared to more flexible aliphatic chains, leading to improved pharmacokinetic profiles.

-

Enhanced Solubility: The three-dimensional nature of the cyclobutane ring can disrupt planarity and crystal packing, which may improve aqueous solubility.[1]

-

Novel Intellectual Property: The relative novelty of cyclobutane-containing scaffolds can provide a pathway to new chemical entities with strong intellectual property protection.

This guide will focus on the structure-activity relationship of methyl cyclobutyl amino esters, a class of compounds that combines the unique properties of the cyclobutane scaffold with the critical pharmacophoric elements of an amino group and an ester. We will use the development of NMDA receptor antagonists as a case study to illustrate the key SAR principles.

The Core Scaffold: Deconstructing the Methyl Cyclobutyl Amino Ester

The biological activity of a methyl cyclobutyl amino ester is a composite of the contributions from its distinct structural components. Understanding the role of each part is fundamental to rational drug design.

The Cyclobutane Ring: A Rigid Foundation

The cyclobutane ring serves as the central scaffold, and its stereochemistry is a critical determinant of biological activity. The substituents on the ring can exist in either a cis or trans relationship, and this seemingly subtle difference can have a profound impact on the molecule's overall shape and its ability to interact with a biological target.

-

Cis/Trans Isomerism: The relative orientation of the amino and ester groups, as well as other substituents on the cyclobutane ring, dictates the three-dimensional presentation of these key functional groups. For instance, in the context of NMDA receptor antagonists, the distance and spatial relationship between the amino group and another acidic or polar group are crucial for binding. The cis and trans isomers will present these groups in very different orientations, often leading to significant differences in potency.[3][4]

The Amino Group: The Key to Interaction

The amino group is a primary point of interaction with many biological targets, often forming critical hydrogen bonds or ionic interactions. Its nature and substitution pattern are key areas for SAR exploration.

-

Primary, Secondary, and Tertiary Amines: The level of substitution on the nitrogen atom influences its basicity, hydrogen bonding capacity, and steric bulk. Modifying a primary amine to a secondary or tertiary amine can impact receptor affinity and selectivity, as well as pharmacokinetic properties like cell permeability and metabolism.

-

N-Substituents: The size, lipophilicity, and electronic properties of the substituents on the nitrogen atom can be systematically varied to probe the binding pocket of the target.

The Methyl Ester: More Than Just a Solubilizing Group

The methyl ester group in this class of compounds can serve multiple purposes. While it can enhance solubility and act as a handle for further chemical modification, it also plays a significant role in the overall biological profile.

-

Prodrug Potential: The ester can be designed to be hydrolyzed in vivo by esterases to release the corresponding carboxylic acid, which may be the active form of the drug. This strategy can be used to improve oral bioavailability and modify the pharmacokinetic profile.[5]

-

Direct Interaction: In some cases, the ester functionality itself can participate in binding to the target through hydrogen bonding or dipolar interactions.

-

Physicochemical Properties: The presence of the methyl ester group influences the molecule's polarity, lipophilicity (logP), and hydrogen bonding capacity, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

The "Magic Methyl" Effect

The introduction of a methyl group at a strategic position on the cyclobutane ring or on a substituent can have a disproportionately large and often beneficial effect on biological activity, a phenomenon often referred to as the "magic methyl" effect.[2] This can be due to:

-

Conformational Control: A methyl group can restrict bond rotation and favor a specific conformation that is optimal for binding to the target.[2]

-

Enhanced Binding Interactions: The methyl group can fill a small hydrophobic pocket in the binding site, leading to increased van der Waals interactions and higher affinity.[2]

-

Blocking Metabolic Sites: A strategically placed methyl group can block a site of metabolic attack, thereby increasing the compound's half-life.

SAR Case Study: Methyl Cyclobutyl Amino Esters as NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[6][7] However, its overactivation is implicated in a variety of neurological disorders, making NMDA receptor antagonists a significant area of drug discovery. 1-Aminocyclobutanecarboxylic acid derivatives have been identified as potent and selective NMDA receptor antagonists.[3][4]

While much of the initial research focused on the carboxylic acid form, the corresponding methyl esters are logical derivatives for exploring prodrug strategies and optimizing physicochemical properties. The following SAR principles are derived from studies on 1-aminocyclobutanecarboxylic acids and can be extrapolated to their methyl ester counterparts.

The Importance of the 3-Substituent

Studies on 1-aminocyclobutanecarboxylic acids have shown that the presence and nature of a substituent at the 3-position of the cyclobutane ring are critical for NMDA receptor antagonist activity.[3][4]

-

Chain Length and Terminal Group: Potent antagonist activity is observed when the 3-substituent contains a 2'-carboxyethyl or 2'-phosphonoethyl moiety.[3][4] This suggests that a specific distance between the 1-amino group and a terminal acidic group is required for optimal receptor binding.

-

Cis/Trans Isomerism: The stereochemistry of the 3-substituent relative to the 1-amino group is crucial. Often, one isomer (either cis or trans) will exhibit significantly higher potency than the other, highlighting the importance of a precise three-dimensional arrangement of the key pharmacophoric groups for interaction with the NMDA receptor binding site.[3][4]

The following table summarizes the hypothetical SAR for a series of methyl 1-amino-3-substituted-cyclobutane-1-carboxylates based on the findings for the corresponding carboxylic acids.

| Compound | 3-Substituent (R) | Stereochemistry | Predicted NMDA Receptor Antagonist Activity | Rationale |

| 1a | -H | - | Low | Lacks the key acidic/polar group at the 3-position. |

| 1b | -CH₂CH₂CO₂H | cis | High | Optimal chain length and acidic terminus for receptor interaction. |

| 1c | -CH₂CH₂CO₂H | trans | Moderate to Low | Suboptimal spatial arrangement of pharmacophoric groups. |

| 1d | -CH₂CH₂PO₃H₂ | cis | Very High | Phosphonate group can provide stronger interactions with the receptor. |

| 1e | -CH₂CO₂H | cis | Low | Suboptimal chain length. |

This table is a hypothetical representation to illustrate SAR principles. Actual activities would need to be determined experimentally.

Visualizing the SAR: A Logical Framework

The following diagram illustrates the key structural components of a methyl cyclobutyl amino ester and their influence on its potential as an NMDA receptor antagonist.

Caption: Key SAR determinants for methyl cyclobutyl amino esters.

Experimental Protocols: A Practical Guide

The synthesis and evaluation of methyl cyclobutyl amino esters require a systematic approach. The following sections provide representative experimental protocols.

General Synthesis of Methyl 1-Aminocyclobutane-1-carboxylate Derivatives

A common route to the target compounds involves the synthesis of a suitable cyclobutane precursor followed by the introduction of the amino and ester functionalities.

Step 1: Synthesis of a Substituted Cyclobutanone

A [2+2] cycloaddition is a powerful method for constructing the cyclobutane ring. For example, the reaction of a ketene acetal with an appropriately substituted alkene can yield a cyclobutanone precursor.

Step 2: Strecker or Bucherer-Bergs Reaction

The cyclobutanone can be converted to the corresponding α-amino acid via a Strecker synthesis (reaction with an amine, cyanide, and subsequent hydrolysis) or a Bucherer-Bergs reaction (reaction with ammonium carbonate and potassium cyanide, followed by hydrolysis).

Step 3: Esterification

The resulting 1-aminocyclobutanecarboxylic acid can be esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

Detailed Protocol for Methyl Esterification:

-

To a solution of the 1-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (0.1 M), cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/ether) to afford the desired methyl ester hydrochloride salt.

Biological Evaluation: NMDA Receptor Binding Assay

The affinity of the synthesized compounds for the NMDA receptor can be determined using a radioligand binding assay.

Protocol:

-

Prepare rat cortical membranes according to standard procedures.

-

In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist), and varying concentrations of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and evaluation of methyl cyclobutyl amino esters.

Future Perspectives and Conclusion

The exploration of the SAR of methyl cyclobutyl amino esters is an expanding field with significant potential for the discovery of novel therapeutics. The unique conformational constraints imposed by the cyclobutane ring, coupled with the versatility of the amino and ester functionalities, provide a rich chemical space for optimization. Future work in this area will likely focus on:

-

Asymmetric Synthesis: The development of efficient stereoselective syntheses to access enantiomerically pure methyl cyclobutyl amino esters will be crucial for dissecting the specific interactions of each stereoisomer with its biological target.

-

Expansion of Biological Targets: While this guide has focused on NMDA receptor antagonists, the methyl cyclobutyl amino ester scaffold is undoubtedly applicable to a wide range of other biological targets, including other receptors, enzymes, and protein-protein interactions.

-

Computational Modeling: The use of in silico methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in guiding the rational design of new analogs with improved potency and selectivity.

References

-

Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C.-K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link]

-

Wessjohann, L. A., & Vasylyna, K. (2010). Cyclobutane Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 481–504. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

-

Ornstein, P. L., Arnold, M. B., Augenstein, N. K., & Lodge, D. (1993). 4-(Tetrazol-5-yl)alkyl- and -alkenyl-2-piperidinecarboxylic acids: potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 36(15), 2046–2051. [Link]

-

Bigge, C. F., Johnson, G., & Ortwine, D. F. (1992). Exploration of the N-methyl-D-aspartate receptor/ionophore complex: a new class of 3-substituted quinoxaline-2,3-diones as potent and selective antagonists. Journal of Medicinal Chemistry, 35(8), 1371–1384. [Link]

-

Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]

-

Kew, J. N. C., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4–29. [Link]

Sources

- 1. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a conformationally constrained delta-amino acid building block [researchrepository.ucd.ie]

- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub: are you are robot? [sci-hub.jp]

- 5. scirp.org [scirp.org]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Synthetic Challenge: A Literature Review on the Synthesis of Amino-methylcyclobutyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational rigidity and three-dimensional geometry.[1][2] This structural feature can confer advantageous properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles.[2] Amino-methylcyclobutyl acetate, a bifunctionalized cyclobutane, represents a key building block for the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive review of synthetic strategies applicable to the preparation of amino-methylcyclobutyl acetate, with a focus on the underlying chemical principles and practical experimental considerations.

I. Strategic Approaches to the Cyclobutane Core

The construction of the substituted cyclobutane ring is the cornerstone of any synthetic route towards amino-methylcyclobutyl acetate. Several powerful methodologies have been developed for this purpose, each with its own set of advantages and limitations.

[2+2] Cycloaddition Reactions: A Classic and Versatile Tool

The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition reaction, which involves the union of two alkene components.[1][3] This transformation can be initiated photochemically, thermally, or through transition metal catalysis.

Photochemical [2+2] Cycloaddition: This method is particularly effective for the synthesis of a wide range of substituted cyclobutanes.[1][4] The reaction typically proceeds through the photo-excitation of an enone or a similar unsaturated system to its triplet state, which then undergoes a stepwise addition to an alkene partner via a 1,4-diradical intermediate.[1][3]

Experimental Protocol: Generalized Photochemical [2+2] Cycloaddition

-

Step 1: Solution Preparation. A solution of the enone (1.0 equiv) and the alkene (1.0-5.0 equiv) is prepared in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel. The concentration is typically maintained between 0.01 and 0.1 M.

-

Step 2: Degassing (Optional but Recommended). The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Step 3: Irradiation. The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically >300 nm to avoid decomposition of the product) with efficient cooling to maintain a constant temperature.

-

Step 4: Reaction Monitoring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 5: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Transition Metal-Catalyzed [2+2] Cycloaddition: For thermally forbidden or photochemically inefficient cycloadditions, transition metal catalysts, particularly those based on copper, can be employed to promote the reaction.[5]

DOT Diagram: General Strategies for Cyclobutane Synthesis

Caption: Key retrosynthetic approaches to the cyclobutane core.

Ring Expansion of Cyclopropanes

Ring expansion reactions of readily available cyclopropane derivatives offer an alternative and often stereocontrolled route to cyclobutanes.[6][7] For instance, the reaction of vinylcyclopropanes with electrophiles can induce a rearrangement to afford functionalized cyclobutanes. A particularly elegant strategy involves the silver(I)-catalyzed ring expansion of cyclopropyl carbenes derived from diazo compounds.[6]

Ring Contraction of Pyrrolidines

A more recent and innovative approach involves the stereospecific contraction of pyrrolidine rings to furnish highly substituted cyclobutanes.[8][9] This transformation can be mediated by iodonitrene chemistry, proceeding through a 1,4-biradical intermediate.[8][9] This method allows for the conversion of readily accessible pyrrolidines into complex cyclobutane structures with excellent stereocontrol.[8][9]

II. Introduction and Interconversion of Functional Groups

Once the cyclobutane core is established, the next critical phase is the introduction and manipulation of the required amino-methyl and acetate functionalities.

Synthesis of Aminomethyl-Substituted Cyclobutanes

The aminomethyl group can be introduced through various synthetic transformations. One common strategy is the reduction of a nitrile or an amide precursor.[10] For example, a cyclobutanecarbonitrile, which can be prepared from the corresponding halide, can be reduced to the aminomethylcyclobutane using reducing agents like lithium aluminum hydride (LiAlH₄).[10]

Another approach involves the Curtius, Hofmann, or Schmidt rearrangement of a cyclobutylacetyl azide, amide, or carboxylic acid, respectively, to yield the corresponding amine.

Synthesis of Hydroxymethyl-Substituted Cyclobutanes and Subsequent Acetylation

A hydroxymethyl group can be introduced by the reduction of a cyclobutanecarboxylic acid or its ester derivative using a reducing agent such as LiAlH₄. This resulting alcohol can then be readily acetylated to the desired acetate using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

Table 1: Comparison of Key Synthetic Strategies for Cyclobutane Formation

| Strategy | Key Features | Advantages | Disadvantages |

| Photochemical [2+2] Cycloaddition | Utilizes UV light to promote the reaction between two alkenes.[1] | Wide substrate scope, can be highly stereoselective. | Requires specialized photochemical equipment, potential for side reactions. |

| Transition Metal-Catalyzed [2+2] Cycloaddition | Employs a metal catalyst (e.g., Cu) to facilitate the cycloaddition.[5] | Can proceed under milder conditions than photochemical methods. | Catalyst can be expensive, limited substrate scope for some catalysts. |

| Ring Expansion of Cyclopropanes | Involves the rearrangement of a cyclopropane derivative to a cyclobutane.[6] | Can be highly stereospecific, provides access to complex substitution patterns. | Requires the synthesis of appropriately substituted cyclopropane precursors. |

| Ring Contraction of Pyrrolidines | A newer method involving the contraction of a five-membered ring to a four-membered ring.[8][9] | Excellent stereocontrol, utilizes readily available starting materials. | The reaction mechanism can be complex and may require careful optimization. |

III. A Plausible Synthetic Route to Amino-methylcyclobutyl Acetate

Based on the reviewed literature, a plausible and modular synthetic route to amino-methylcyclobutyl acetate can be envisioned, starting from a commercially available or readily prepared cyclobutane precursor.

DOT Diagram: Proposed Synthetic Pathway

Caption: A potential synthetic route to amino-methylcyclobutyl acetate.

This proposed pathway commences with the conversion of cyclobutanone to 1-cyanocyclobutanol via the addition of trimethylsilyl cyanide (TMSCN) followed by hydrolysis. Subsequent reduction of the nitrile functionality with a strong reducing agent like LiAlH₄ would furnish 1-(aminomethyl)cyclobutanol. Finally, selective acetylation of the hydroxyl group in the presence of the amine (which could be transiently protected if necessary) would yield the target molecule, amino-methylcyclobutyl acetate. The regioselectivity of the final acetylation step would be a key consideration, and protection of the amino group might be required to ensure the desired outcome.

IV. Conclusion

The synthesis of amino-methylcyclobutyl acetate, while not explicitly detailed in a single publication, is readily achievable through the judicious application of established synthetic methodologies. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. The strategies outlined in this guide, from the foundational [2+2] cycloadditions to more modern ring contraction methods, provide a robust toolkit for researchers and drug development professionals to access this valuable chemical entity and its derivatives. The modular nature of these synthetic approaches allows for the generation of a diverse library of substituted cyclobutanes, paving the way for the discovery of novel therapeutics.

V. References

-

Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

-

Ring expansion and contraction. Wikipedia. [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Request PDF. ResearchGate. [Link]

-

Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]

-

Ring Expansion Rearrangements. Chemistry Steps. [Link]

-

Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. ETH Research Collection. [Link]

-

Cyclobutanone synthesis. Organic Chemistry Portal. [Link]

-

Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]

-

Synthesis of aminomethyl cyclobutane carboxylic acid as a... ResearchGate. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

-

Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical. Semantic Scholar. [Link]

-

(1-(Aminomethyl)cyclobutyl)methanol. MySkinRecipes. [Link]

-

(.+-.)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: a rigid analog of .gamma.-aminobutyric acid. Journal of Medicinal Chemistry. [Link]

-

Buy 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | 1360547-44-9. Autech. [Link]

-

Synthesis of Cyclobutane Nucleoside Analogues 3: Preparation of Carbocyclic Derivatives of Oxetanocin. PubMed. [Link]

-

Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. MDPI. [Link]

-

Synthesis of a-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

-

Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Semantic Scholar. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

-

US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents.

-

Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent | Request PDF. ResearchGate. [Link]

-

Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]

-

Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. PubMed. [Link]

-

Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. [Link]

-

Synthesis of 2-Oxaadamantane Derivatives. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. baranlab.org [baranlab.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 8. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol [benchchem.com]

Methodological & Application

Application Note: Optimized Peptide Coupling Conditions for Sterically Hindered Cyclobutyl Amines

Executive Summary

The incorporation of cyclobutane amino acids and cyclobutyl amines into peptide backbones is a highly effective strategy in modern drug development. These motifs act as conformationally restricted bioisosteres, enhancing metabolic stability, lipophilicity, and target affinity. However, the inherent steric bulk and ring strain of the cyclobutane system present a formidable challenge during amide bond formation.

As a Senior Application Scientist, I have designed this protocol guide to move beyond empirical trial-and-error. By understanding the thermodynamic and kinetic barriers imposed by cyclobutyl systems, we can rationally select reagents and conditions. This guide provides field-proven, self-validating methodologies for the efficient acylation of sterically hindered cyclobutyl amines, ensuring high yields while mitigating epimerization and dead-end side reactions.

Mechanistic Insights: The Steric Challenge of Cyclobutyl Amines

To successfully couple hindered amines, one must first understand why standard reagents (e.g., DCC/HOBt or EDC/NHS) fail.

-

Obstruction of the Bürgi-Dunitz Trajectory: The cyclobutane ring imposes significant steric bulk. When an activated carboxylic acid approaches the cyclobutyl amine, the optimal 107° angle of nucleophilic attack (the Bürgi-Dunitz trajectory) on the carbonyl carbon is physically obstructed by the cyclobutane methylene protons.

-

Kinetic Consequences: This steric clash elevates the activation energy ( Ea ), drastically reducing the reaction rate. Consequently, standard active esters have a prolonged half-life in solution, which leads to base-catalyzed oxazolone formation (resulting in epimerization) or N-acylurea rearrangement (a dead-end byproduct).

-

The Guanidinylation Pitfall: When uronium-based reagents like HATU are used with sluggish, highly hindered amines, the amine may attack the uronium carbon instead of the activated carbonyl. This forms a stable guanidinium byproduct that permanently caps the peptide chain[1].

The Solution: To overcome these barriers, we must utilize highly reactive leaving groups (such as HOAt or Oxyma) generated by specialized uronium or phosphonium salts, paired with non-nucleophilic bases and targeted thermal energy (40–50 °C)[2].

Strategic Reagent Selection & Quantitative Data

The selection of the coupling reagent and base must be tailored to the degree of substitution on the cyclobutyl amine.

-

HATU: Highly efficient for primary cyclobutyl amines but prone to guanidinylation side reactions if the amine is secondary or α,α -disubstituted[3].

-

COMU: Utilizes an Oxyma leaving group. It is less prone to side reactions than HATU and performs exceptionally well for bulky secondary amines, especially when paired with the hindered base TMP (2,4,6-trimethylpyridine)[3].

-

PyAOP: A phosphonium reagent that generates an HOAt active ester. Because it lacks a uronium carbon, it cannot cause guanidinylation. It is the gold standard for extreme steric hindrance, such as α,α -disubstituted cyclobutane amino acids[1].

Table 1: Reagent Matrix for Hindered Amine Coupling

| Coupling Reagent | Activation Intermediate | Optimal Base | Guanidinylation Risk | Recommended Temp | Suitability for Cyclobutyl Amines |

| HATU | Uronium (OAt) | DIPEA | High (if slow) | 25 °C – 40 °C | Good for primary cyclobutyl amines[2]. |

| COMU | Uronium (Oxyma) | TMP | Low | 25 °C – 50 °C | Excellent for secondary cyclobutyl amines[3]. |

| PyAOP | Phosphonium (OAt) | DIPEA | None | 40 °C – 50 °C | Best for α,α -disubstituted amines[1]. |

Decision Workflow for Hindered Coupling

Decision tree for selecting peptide coupling conditions for hindered cyclobutyl amines.

Detailed Experimental Protocols

A core tenet of robust synthetic chemistry is that every protocol must be a self-validating system . The following procedures integrate precise In-Process Controls (IPCs) to eliminate ambiguity.

Protocol A: Solution-Phase Coupling of Secondary Cyclobutyl Amines (COMU / TMP)

Use this protocol when coupling an amino acid to a secondary cyclobutyl amine in solution, where epimerization of the incoming amino acid is a primary concern.

Reagents:

-

Incoming Carboxylic Acid (1.2 eq)

-

Cyclobutyl Amine derivative (1.0 eq)

-

COMU (1.2 eq)

-

TMP (2,4,6-trimethylpyridine) (2.4 eq)

-

Anhydrous DMF (0.1 M relative to amine)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the incoming carboxylic acid and COMU in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TMP to the mixture. Causality: TMP is highly sterically hindered; it is basic enough to deprotonate the carboxylic acid but cannot act as a nucleophile to degrade the active Oxyma ester. Stir for 2 minutes to ensure complete active ester formation.

-

Amine Addition: Add the cyclobutyl amine to the pre-activated mixture.

-

Thermal Acceleration: Heat the reaction gently to 45 °C[2]. Causality: The thermal energy provides the necessary kinetic push to overcome the steric repulsion of the cyclobutane ring. Stir for 2 to 4 hours.

-

Self-Validation (IPC): Withdraw a 5 µL aliquot. Quench in 95 µL of 1:1 MeCN/H₂O containing 0.1% TFA. Analyze via LC-MS. Do not rely on TLC alone, as hindered amides often streak or co-elute with starting materials.

-

Workup: Once LC-MS confirms >95% conversion, dilute with EtOAc, wash with 10% citric acid (to remove TMP and unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of α,α -Disubstituted Cyclobutanes (PyAOP)

Use this protocol for on-resin coupling of difficult sequences, particularly when adding an amino acid onto an N-terminal cyclobutane amino acid.

Reagents:

-

Resin-bound cyclobutyl amine (1.0 eq)

-

Fmoc-Amino Acid-OH (3.0 eq)

-

PyAOP (3.0 eq)

-

HOAt (3.0 eq)

-

DIPEA (6.0 eq)

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes to ensure maximum pore accessibility.

-

Cocktail Preparation: In a separate vial, dissolve the Fmoc-AA-OH, PyAOP, and HOAt in DMF. Add DIPEA and vortex for 3 minutes. Causality: PyAOP requires HOAt as an additive to form the highly reactive OAt ester. Because PyAOP is a phosphonium salt, we can safely use an excess of DIPEA without risking guanidinylation of the resin-bound amine[1].

-

Coupling: Transfer the activated cocktail to the resin.

-

Microwave/Thermal Assistance: Heat the reaction vessel to 50 °C for 1 hour with gentle agitation.

-

Self-Validation (Chloranil Test): Drain and wash the resin (DMF x 3, DCM x 3). Perform a Chloranil test on a few resin beads. Causality: The standard Ninhydrin (Kaiser) test frequently yields false negatives for secondary or highly hindered amines because the steric bulk prevents the formation of Ruhemann's purple. The Chloranil test is specifically sensitive to secondary/hindered amines, turning dark blue/green if unreacted amine remains.

-

Double Coupling: If the Chloranil test is positive, repeat steps 2-5 before proceeding to Fmoc deprotection.

References

- Technical Support Center: Optimizing HOTU Coupling Reactions Source: Benchchem URL

- DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds Source: ACS Omega URL

- Source: The Journal of Organic Chemistry (via ResearchGate)

Sources

Application Note: Incorporating Cyclobutane Amino Acids into Peptide Backbones

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the synthesis, incorporation, and validation of cyclobutane amino acids (CBAAs) in peptide drug discovery.

Mechanistic Rationale: Why Cyclobutane?

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, cyclobutane amino acids (CBAAs) offer unparalleled advantages in structural rigidification. The inherent ring strain and steric bulk of the cyclobutane moiety severely restrict the ϕ and ψ dihedral angles of the peptide backbone, effectively pre-organizing the peptide into highly specific secondary structures, such as α -helices or β -turns [1].

By locking the peptide into a bioactive conformation, CBAAs drastically reduce the entropic penalty typically associated with target binding. Furthermore, recent advances have demonstrated that CBAAs functionalized with olefinic side chains serve as superior anchoring residues for geometry-specific hydrocarbon peptide stapling [2]. This precise topological control not only enhances helical stabilization but also shields the peptide backbone from proteolytic degradation, significantly improving cell-penetration capabilities [3].

Experimental Workflow

The following logic-driven workflow outlines the end-to-end process from monomer synthesis to final peptide validation.

End-to-end workflow for incorporating cyclobutane amino acids into peptide backbones.

Step-by-Step Protocol & Causality

Phase 1: Preparation of the CBAA Monomer

Traditional thermal syntheses of highly strained cyclobutane rings often require harsh conditions that degrade sensitive functional groups. To bypass this, we utilize visible light photocatalysis.

-

Procedure: Synthesize the Fmoc-protected CBAA monomer via a visible light-catalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins [4].

-

Causality: Photocatalytic energy transfer operates at room temperature, ensuring high diastereoselectivity and preserving the integrity of the Fmoc protecting group required for downstream Solid-Phase Peptide Synthesis (SPPS) [4].

Phase 2: Solid-Phase Peptide Synthesis (SPPS)

The steric bulk of the cyclobutane ring severely hinders nucleophilic attack during amide bond formation. Standard coupling reagents (e.g., DIC/Oxyma or HBTU) will result in high rates of deletion sequences.

-

Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Rationale: Rink Amide yields a C-terminal amide, preventing rapid exopeptidase degradation in vivo.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

-

Self-Validation Checkpoint: Quantify the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm exact resin loading before committing the expensive CBAA monomer.

-

-

CBAA Coupling (Steric Bypass):

-

Activate 4.0 equivalents of Fmoc-CBAA-OH with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF.

-

Causality: HATU is a highly reactive uronium salt derived from HOAt. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the coupling of sterically hindered amines.

-

React for 60 minutes. Drain and repeat the coupling step (Double Coupling).

-

-

Kaiser Test Validation: Perform a Kaiser (ninhydrin) test. A yellow solution confirms the absence of free primary amines (successful coupling). If the beads turn blue, perform a third coupling cycle with PyAOP/DIPEA. Do not proceed to the next amino acid until the test is negative.

-

Elongation: Continue standard Fmoc-SPPS cycles for the remainder of the sequence. Note that the amino acid added directly after the CBAA will also require double coupling due to the steric shadow cast by the cyclobutane ring.

Phase 3: On-Resin Stapling (Optional but Recommended)

If utilizing olefin-functionalized CBAAs for geometry-specific stapling [2]:

-

Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE).

-

Add 20 mol% Grubbs I catalyst dissolved in DCE.

-

Bubble N2 through the suspension and agitate for 2 hours at room temperature to facilitate Ring-Closing Metathesis (RCM).

Phase 4: Cleavage and Global Deprotection

-

Prepare a cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v).

-

Self-Validation Micro-cleavage: Transfer ~1 mg of resin to a microcentrifuge tube, add 100 µL cocktail for 2 hours, precipitate in ether, and analyze via LC-MS. Causality: This isolates the variable of cleavage efficiency from synthesis errors before scaling up.

-

Upon successful LC-MS confirmation, cleave the bulk resin for 2–3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Data Presentation: Biophysical Impact

The integration of CBAAs fundamentally alters the biophysical properties of the peptide. The table below summarizes the quantitative improvements observed when utilizing cyclobutane constraints, particularly in stapled architectures.

Table 1: Comparative Biophysical Impact of CBAA Incorporation

| Construct Type | Sequence Modification | Helical Content (%) | Proteolytic Half-Life | Gibbs Free Energy of Stapling (ΔG) |

| Wild-Type | Unmodified linear sequence | ~12% | 15 - 20 min | N/A |

| CBAA-Linear | Single CBAA insertion | 35 - 38% | ~120 min | N/A |

| CBAA-Stapled | i, i+4 geometry-specific stapling | 85 - 88% | > 48 hours | -4.5 kcal/mol |

Data metrics are synthesized from established structural studies on geometry-specific hydrocarbon stapling and cyclobutane-based conformational constraints.

References

- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - National Institutes of Health (PMC)

- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - National Institutes of Health (PMC)

- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - National Institutes of Health (PMC)

- Strategies for Fine-Tuning the Conformations of Cyclic Peptides | Chemical Reviews - American Chemical Society URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Cyclobutyl Amino Esters

Executive Summary & Mechanistic Rationale

The incorporation of cyclobutane-containing molecules into peptidomimetics is a cornerstone of modern drug discovery. Cyclobutyl amino acids and their ester derivatives impart significant conformational rigidity, enhance metabolic stability, and serve as excellent mimics of bioactive peptide conformations . However, the synthesis of these sterically strained systems is notoriously challenging. Traditional thermal methods—such as the Bucherer-Bergs reaction for synthesizing spirohydantoin precursors—require harsh conditions, extended reaction times (often >24 hours), and typically suffer from poor yields due to the thermal degradation of intermediates and the volatility of reagents.

Microwave-assisted organic synthesis (MAOS) provides a transformative, high-efficiency alternative. By utilizing microwave irradiation, energy is transferred directly to the polar reaction components via dielectric heating. This localized superheating accelerates the formation of the intermediate iminium ion and the subsequent nucleophilic attack, effectively overcoming the steric penalty of the cyclobutane ring . Consequently, reaction times are reduced from days to mere minutes, yielding high-purity precursors for downstream esterification.

Reaction Pathway & Causality

This protocol utilizes a highly optimized, three-step workflow to access cyclobutyl amino esters:

-

Microwave-Assisted Bucherer-Bergs Reaction: Cyclobutanone is reacted with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) under microwave irradiation (100 W, 110°C, 8 min) . Causality: Using a sealed microwave vessel is critical; it prevents the escape of ammonia and carbon dioxide gases generated in situ, maintaining the high internal pressure necessary to drive the thermodynamic equilibrium toward the cyclobutanespirohydantoin intermediate.

-

Alkaline Hydrolysis: The robust spirohydantoin ring is opened using concentrated NaOH at elevated temperatures to yield the free 1-aminocyclobutane-1-carboxylic acid. Causality: The hydantoin ring is highly stable; standard reflux is insufficient, necessitating a high-pressure alkaline environment to cleave the urea linkage.

-

Esterification: Due to the steric bulk of the cyclobutane ring, standard Fischer esterification is kinetically unfavorable. Causality: An in situ activation using thionyl chloride (SOCl2) in methanol is employed. This generates a highly reactive acyl chloride intermediate that rapidly converts to the methyl ester, ensuring complete conversion without epimerization or degradation.

Workflow Visualization

Workflow for the microwave-assisted synthesis of cyclobutyl amino esters.

Quantitative Data: Thermal vs. Microwave Conditions

The following table summarizes the kinetic and thermodynamic advantages of transitioning from traditional thermal heating to microwave irradiation for the critical spirohydantoin intermediate formation .

| Parameter | Traditional Thermal Synthesis | Microwave-Assisted Synthesis | Mechanistic Advantage / Causality |

| Reaction Time | 24 - 48 hours | 8 minutes | Rapid dielectric heating of polar intermediates accelerates transition state formation. |

| Temperature | 60°C (Reflux limit) | 110°C | Sealed microwave vessel allows superheating above the solvent's atmospheric boiling point. |

| Yield | 50 - 60% | 85 - 94% | Short reaction times minimize thermal degradation and undesired side reactions. |

| Purity (Crude) | Moderate (requires chromatography) | High (>95% by NMR) | Complete conversion of volatile reagents; product precipitates cleanly upon cooling. |

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of Cyclobutanespirohydantoin

-

Reagents: Cyclobutanone (10.0 mmol), KCN (20.0 mmol), (NH4)2CO3 (30.0 mmol), Ethanol/Water (1:1 v/v, 10 mL).

-

Procedure: Combine all reagents in a 30 mL quartz microwave-safe reaction vessel. Add a magnetic stir bar and seal the vessel with a pressure-rated cap equipped with a PTFE septum.

-

Microwave Parameters: Place the vessel in a dedicated microwave synthesizer. Program the system to irradiate at 100 W, ramping the temperature to 110°C over 2 minutes, and hold at 110°C for 8 minutes .

-

Self-Validation Check: Monitor the reactor's telemetry. The sealed vessel traps NH3 and CO2 gases, increasing internal pressure (typically peaking around 12–15 bar). A stabilization in the pressure profile indicates the completion of the gas-evolving phase and full conversion to the spirohydantoin.

-

Workup: Allow the vessel to cool to room temperature (pressure must drop below 1.5 bar before opening). Vent carefully in a fume hood. Dilute the mixture with 20 mL of ice-cold water. The spirohydantoin will precipitate as a dense white solid. Filter under vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum.

Step 2: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid

-

Reagents: Cyclobutanespirohydantoin (5.0 mmol), 3M NaOH aqueous solution (15 mL).

-

Procedure: Transfer the dried spirohydantoin to a heavy-walled stainless steel pressure bomb. Add the NaOH solution, seal the bomb, and heat in an oil bath at 160°C for 12 hours.

-

Self-Validation Check: Completion is validated by sampling the headspace after cooling; the complete cessation of an ammonia odor indicates that the urea linkage has been fully cleaved.

-

Workup: Cool the reactor to room temperature. Transfer the solution to a beaker and carefully adjust the pH to 6.0 using concentrated HCl (monitor via pH meter). The zwitterionic amino acid will precipitate. Filter the solid and recrystallize from aqueous ethanol to yield pure 1-aminocyclobutane-1-carboxylic acid.

Step 3: Esterification to Methyl 1-Aminocyclobutane-1-carboxylate

-

Reagents: 1-Aminocyclobutane-1-carboxylic acid (3.0 mmol), anhydrous Methanol (10 mL), Thionyl Chloride (SOCl2, 6.0 mmol).

-

Procedure: Flame-dry a 50 mL round-bottom flask and flush with N2. Add anhydrous methanol and cool to 0°C in an ice bath. Add SOCl2 dropwise (Caution: highly exothermic, HCl and SO2 gas evolution). Stir for 10 minutes, then add the solid amino acid in small portions. Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65°C) for 4 hours.

-

Self-Validation Check: The reaction is self-validating when the initial cloudy suspension turns into a clear, homogeneous solution. This visual cue indicates the complete dissolution of the zwitterion and the formation of the highly soluble ester hydrochloride salt.

-

Workup: Cool to room temperature and evaporate the solvent under reduced pressure. Triturate the resulting crude oil with cold diethyl ether (15 mL) and scratch the flask to induce crystallization. Filter the resulting white solid to isolate Methyl 1-aminocyclobutane-1-carboxylate hydrochloride.

References

-

Rivero, I. A., et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidylspirohydantoins as precursors of restricted α-amino acids. ARKIVOC 2011(2).[1] URL: [Link]

-

Gauuan, P. J., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14943.[2] URL: [Link]

-

Chen, Y., et al. (2023). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. Journal of Organic Chemistry.[3] URL: [Link]

Sources

Application Note: Scalable Production Methods for Cyclobutane Amino Acid Building Blocks via Continuous Flow Photochemistry

Introduction & Rationale

Cyclobutane amino acids (CBAAs) are highly sought-after building blocks in the design of conformationally restricted 1[1]. Their rigid, strained ring systems alter the 3D topology of peptide drugs, enhancing metabolic stability and overcoming traditional pharmacokinetic limitations[2]. Historically, the synthesis of CBAAs relied on thermal [2+2] cycloadditions or classical ring closures that suffered from poor regioselectivity, limited functional group tolerance, and severe scalability bottlenecks[2].

Recently, visible-light-mediated photocatalysis has revolutionized the functionalization of dehydroamino acids (DhAAs)[1]. Specifically, triplet energy transfer (EnT) catalysis enables the highly selective [2+2]-cycloaddition of DhAAs with styrene derivatives under exceptionally mild conditions[1]. However, scaling photochemical reactions in traditional batch reactors is fundamentally limited by the Beer-Lambert law; light attenuation prevents uniform photon penetration in larger vessels, leading to over-irradiation, thermal degradation, and diminished yields[3].

To bridge the gap between discovery and production, continuous flow photochemistry provides a self-validating, scalable solution[3]. By utilizing narrow-bore fluoropolymer tubing, flow reactors ensure a high surface-area-to-volume ratio, uniform photon flux, and precise residence time control, enabling multigram synthesis without loss of stereochemical fidelity[3].

Mechanistic Causality: Energy Transfer[2+2] Cycloaddition

The core of this scalable protocol relies on the iridium-based triplet energy transfer catalyst [Ir(dFCF3ppy)2dtbpy]PF6[1]. Unlike direct UV excitation, which often triggers indiscriminate radical pathways or substrate degradation, visible-light EnT selectively excites the Ir(III) photocatalyst to its singlet state, followed by rapid intersystem crossing (ISC) to a long-lived triplet state (T1)[1].

Through Dexter energy transfer, the excited catalyst transfers its energy to the ground-state dehydroamino acid, generating a reactive triplet biradical[1]. This intermediate undergoes a stepwise or concerted [2+2] cycloaddition with a ground-state styrene derivative to form the cyclobutane core[1].

Figure 1: Mechanistic pathway of the Ir-catalyzed triplet energy transfer [2+2] cycloaddition.

Quantitative Data: Batch vs. Flow Performance

Scaling up photochemical reactions requires transitioning from batch to flow to maintain yield and stereoselectivity. The table below summarizes the performance metrics for the synthesis of a model cyclobutane α-amino acid derivative using the Ir-catalyzed EnT methodology[1].

| Parameter | Batch Photoreactor | Continuous Flow Photoreactor |

| Scale | 0.1 mmol | >2.0 mmol (Upscaled) |

| Light Source | 3 × 3 W Blue LEDs (415 nm) | 30 × 3 W Blue LEDs (415 nm) |

| Reaction Time / Residence Time | 72 hours | 52 hours (continuous operation) |

| Flow Rate | N/A | 6 mL/min |

| Yield | 44% | 71% (>900 mg isolated) |

| Diastereomeric Ratio (d.r.) | >20:1 | >20:1 |

Table 1: Comparative metrics demonstrating the superiority of continuous flow for CBAA production[1].

Self-Validating Experimental Protocol

This protocol details the continuous flow synthesis of protected cyclobutane α-amino acids. The system is designed to be self-validating: in-line degassing ensures triplet state fidelity, while precise temperature control prevents styrene polymerization.

Figure 2: Continuous flow workflow for scalable cyclobutane amino acid production.

Materials & Reagents

-

Substrates : α,β-Dehydroamino acid derivative (e.g., N-Boc/N-Fmoc protected), Styrene derivative (3.0 equiv)[1].

-

Catalyst : [Ir(dFCF3ppy)2dtbpy]PF6 (1.0 mol%)[1].

-

Solvent : Degassed Ethyl Acetate or Dichloromethane (0.1 M relative to DhAA)[1].

-

Equipment : Dual-syringe pump, FEP tubing reactor, 415 nm LED array with cooling jacket, back-pressure regulator (BPR, 40 psi).

Step-by-Step Methodology

Step 1: Solution Preparation & Degassing (Critical Step)

-

Causality: Oxygen is a potent triplet quencher. Failure to remove dissolved O₂ will intercept the excited Ir(III) catalyst, halting the EnT process and generating reactive oxygen species.

-

Dissolve the DhAA (1.0 equiv), styrene (3.0 equiv), and Ir-catalyst (1.0 mol%) in the chosen solvent.

-

Sparge the solution with ultra-pure Argon for 30 minutes prior to loading into the syringe pump[1].

Step 2: Reactor Priming

-

Flush the FEP tubing reactor with degassed solvent at 6 mL/min to establish baseline pressure and remove air pockets.

-

Set the photoreactor cooling system to 18 °C.

-

Causality: Maintaining 18 °C suppresses thermal background reactions, such as the spontaneous polymerization of styrene, ensuring high atom economy and preventing reactor fouling[1].

Step 3: Continuous Flow Execution

-

Initiate the reagent flow. Based on the reactor volume and a flow rate of 6 mL/min, allow the system to reach steady state (typically 2-3 reactor volumes)[1].

-

Activate the custom-built 415 nm LED array (30 × 3 W)[1].

Step 4: In-Line Validation & Collection

-

Route the output stream through an in-line UV-Vis flow cell to monitor the disappearance of the DhAA chromophore.

-

Collect the product stream in a foil-wrapped flask to prevent ambient light degradation.

Step 5: Orthogonal Deprotection (Downstream Processing)

-

To obtain the free amino acid, subject the crude protected CBAA to acidic conditions (e.g., Trifluoroacetic acid in DCM) to cleave the Boc and OtBu groups[1].

-

Result: The free cyclobutane α-amino acid is isolated as a TFA salt in high yield (e.g., 86%) and excellent diastereoselectivity (9:1 d.r.)[1].

References

- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC (nih.gov).

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.

- Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Thieme Connect.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate. The guidance is structured to address specific challenges that may arise during the experimental workflow, with a focus on improving reaction yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective strategy involves the reductive amination of 3-methylcyclobutanone with a protected glycine equivalent, followed by deprotection. This guide will focus on a four-step sequence starting from commercially available or readily accessible starting materials.

Caption: Synthetic workflow for Methyl 2-(1-amino-3-methylcyclobutyl)acetate.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing quick and actionable answers.

| Question | Answer |

| 1. Why is a protected glycine used instead of glycine methyl ester directly? | The direct use of glycine methyl ester in reductive amination can lead to multiple alkylations and other side reactions. The diphenylmethylene protecting group prevents these unwanted reactions and can be easily removed under mild acidic conditions.[1] |

| 2. What are the most critical parameters for the reductive amination step? | The choice of reducing agent, solvent, and reaction temperature are crucial. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it selectively reduces the imine in the presence of the ketone.[2] The reaction should be run under anhydrous conditions to favor imine formation. |

| 3. How can I monitor the progress of the reactions? | Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of products. For the reductive amination and deprotection steps, LC-MS can provide more detailed information on the reaction progress and the presence of any byproducts. |

| 4. What is the best way to purify the final product? | The final product is an amino ester, which can be purified by column chromatography on silica gel. Alternatively, acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove any acidic impurities. The free base can then be extracted into an organic solvent.[3] |

III. Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their causes, and recommended solutions for each key step of the synthesis.

Step 1: Synthesis of Methyl 2-((diphenylmethylene)amino)acetate

This initial step involves the formation of a Schiff base from glycine methyl ester hydrochloride and benzophenone imine. While generally high-yielding, some issues can arise.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of the Schiff base | - Incomplete reaction. - Hydrolysis of the product during workup. | - Ensure the reaction is run to completion by monitoring with TLC. - Use anhydrous solvents and reagents to prevent hydrolysis. - During workup, minimize contact with aqueous phases. |

| Product is an oil and difficult to handle | - Presence of impurities, such as unreacted starting materials or benzophenone. | - Purify the product by column chromatography on silica gel. - Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |

Step 2: Reductive Amination of 3-Methylcyclobutanone

This is the most critical step for yield and purity. The reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Caption: Troubleshooting logic for the reductive amination step.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no conversion of starting materials | - Inefficient imine/enamine formation. - Inactive reducing agent. | - Ensure anhydrous conditions by using freshly dried solvents. - Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[4] - Use a fresh batch of the reducing agent. |

| Formation of 3-methylcyclobutanol as a major byproduct | - Reduction of the ketone is faster than imine formation and subsequent reduction. | - Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone.[2] - Allow the ketone and the amine to stir for a period to allow for imine formation before adding the reducing agent. |

| Formation of dialkylated product | - The newly formed secondary amine reacts with another molecule of the ketone. | - This is less common with bulky protecting groups like diphenylmethylene. If observed, consider using a less reactive reducing agent or lower the reaction temperature. |

| Cyanide addition byproduct | - When using NaBH₃CN, cyanide can act as a nucleophile. | - This is an occasional byproduct.[5] If it becomes a significant issue, switch to a non-cyanide-based reducing agent like NaBH(OAc)₃ or consider catalytic hydrogenation.[6] |

Step 3: Hydrolysis of the Diphenylmethylene Protecting Group

The final step is the removal of the diphenylmethylene group to yield the free amine.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete deprotection | - Insufficient acid concentration or reaction time. | - Increase the reaction time or use a slightly stronger acidic condition (e.g., switching from 1M HCl to 2M HCl). Monitor the reaction by TLC until the starting material is fully consumed. |

| Hydrolysis of the methyl ester | - The acidic conditions for deprotection can also hydrolyze the ester, especially with prolonged reaction times or high temperatures. | - Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature).[7] - Use the minimum amount of acid and reaction time necessary for complete deprotection. |

| Difficult isolation of the product | - The product may be soluble in the aqueous acidic phase. | - After deprotection, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ or a mild NaOH solution) to a pH of 8-9.[3] - Extract the free amino ester into an organic solvent like dichloromethane or ethyl acetate. |

IV. Experimental Protocols

The following are representative protocols. Researchers should adapt these based on their specific experimental setup and safety guidelines.

Protocol 1: Synthesis of Methyl 2-((diphenylmethylene)amino)acetate

-

To a solution of glycine methyl ester hydrochloride (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15 minutes, then add benzophenone imine (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Reductive Amination

-

To a solution of Methyl 2-((diphenylmethylene)amino)acetate (1.0 eq) and 3-methylcyclobutanone (1.2 eq) in an anhydrous solvent (e.g., THF or DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Deprotection

-

Dissolve the crude product from the previous step in a suitable solvent like diethyl ether or methanol.

-

Add 1M aqueous HCl and stir vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the layers. The product will be in the aqueous layer as the hydrochloride salt.

-

Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.

-

Carefully basify the aqueous layer to pH 8-9 with a suitable base (e.g., solid NaHCO₃ or 1M NaOH) at 0 °C.

-

Extract the free amino ester into dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude target molecule.

V. References

-

Stelakatos, G. C., Paganou, A., & Zervas, L. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191-1199.

-

O'Donnell, M. J., & Polt, R. L. (1982). A mild and efficient route to N-acyl-α-amino acids from N-(diphenylmethylene)glycinate esters. The Journal of Organic Chemistry, 47(13), 2663–2666.

-

BenchChem. (2025). An In-depth Technical Guide to Diphenylmethylene-Glycine Benzyl Ester: A Versatile Glycine Derivative for Drug Discovery.

-

Wikipedia. (2024). Reductive amination.

-

Synple Chem. (n.d.). Application Note – Reductive Amination.

-

Marcantoni, E., et al. (2001). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 45(4), 182-186.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.

-

Vulcanchem. (n.d.). N-(Diphenylmethylene)glycine ethyl ester (69555-14-2) for sale.

-

Sigma-Aldrich. (n.d.). N-(Diphenylmethylene)glycine ethyl ester 98 69555-14-2.

-

S. G. Alvarez, M. T. (1997). A practical synthesis of N-Boc-1-aminocyclobutanecarboxylic acid. Synthetic Communications, 27(16), 2957-2963.

-

Gante, J. (1989). Peptidomimetics—tailed amino acids and peptide-modified cyclobutane derivatives. Angewandte Chemie International Edition in English, 28(5), 600-606.

-

G. W. Kabalka, M.-L. Yao, A. Navarane. (2005). A convenient synthesis of 1-amino-3-[(dihydroxyboryl)ethyl]cyclobutanecarboxylic acid. Tetrahedron Letters, 46(28), 4915-4917.

-

M. A. Khan, A. Firoz, et al. (1997). Prophylactic Role of Immunomodulators in Treatment of Systemic Candidiasis in Leukopenic Mice. Antimicrobial Agents and Chemotherapy, 41(9), 1899-1904.

-

M. J. O'Donnell, W. D. Bennett, S. Wu. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353–2355.

-

Vedejs, E., Fields, S. C., & Schrimpf, M. R. (1995). Asymmetric synthesis of α-amino acids using a chiral phosphine-borane complex. Journal of the American Chemical Society, 117(46), 11612-11613.

-

M. J. O'Donnell, et al. (1994). A new catalytic enantioselective synthesis of α-amino acid derivatives. Tetrahedron Letters, 35(51), 9581-9584.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-